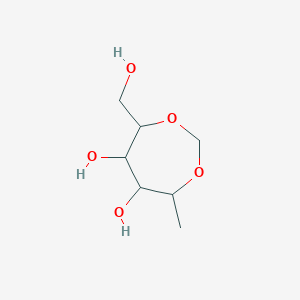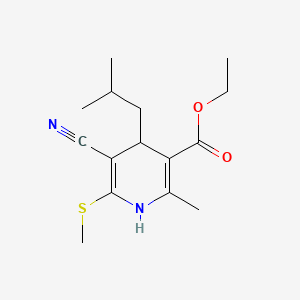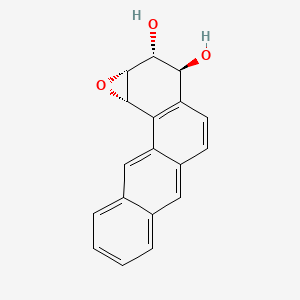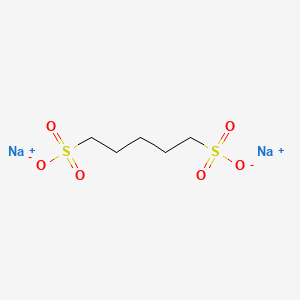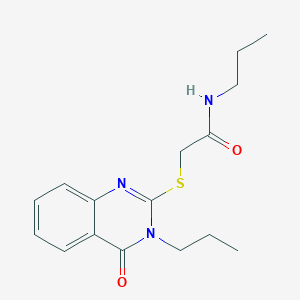
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide typically involves the reaction of 2-mercapto-3-propylquinazolin-4(3H)-one with N-propylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds, purification, and final product formation. The use of green chemistry principles, such as eco-friendly solvents and recyclable catalysts, is often employed to minimize environmental impact and enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
- 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide
- N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide
Uniqueness
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide is unique due to its specific structural features, such as the propyl groups attached to both the quinazolinone ring and the acetamide moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
733026-71-6 |
|---|---|
Formule moléculaire |
C16H21N3O2S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-3-9-17-14(20)11-22-16-18-13-8-6-5-7-12(13)15(21)19(16)10-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) |
Clé InChI |
DADLZPWOSKDEHU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC |
Solubilité |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


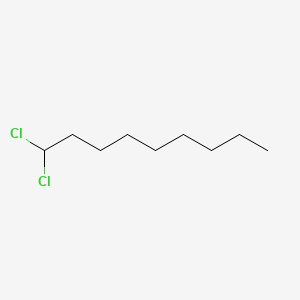
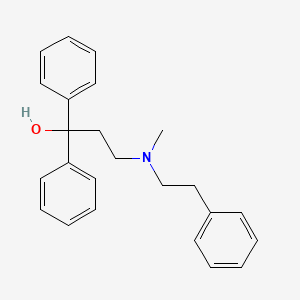

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
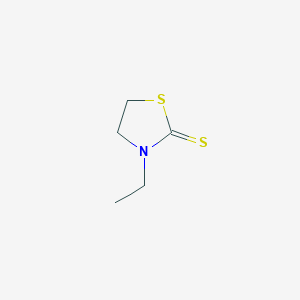
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
